Dipropargyl ether
CAS No.: 6921-27-3
Cat. No.: VC1573526
Molecular Formula: C6H6O
Molecular Weight: 94.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 6921-27-3 |
---|---|
Molecular Formula | C6H6O |
Molecular Weight | 94.11 g/mol |
IUPAC Name | 3-prop-2-ynoxyprop-1-yne |
Standard InChI | InChI=1S/C6H6O/c1-3-5-7-6-4-2/h1-2H,5-6H2 |
Standard InChI Key | HRDCVMSNCBAMAM-UHFFFAOYSA-N |
SMILES | C#CCOCC#C |
Canonical SMILES | C#CCOCC#C |
Introduction
Chemical Identity and Structure
Basic Information
Dipropargyl ether, also known by several synonyms including propargyl ether and bis(2-propynyl) ether, is an organic compound with the molecular formula C₆H₆O. This ether compound contains two propargyl (2-propynyl) groups connected by an oxygen atom, creating a symmetrical structure.
Property | Information |
---|---|
Chemical Name | Dipropargyl ether |
IUPAC Name | 3-prop-2-ynoxyprop-1-yne |
Molecular Formula | C₆H₆O |
Linear Formula | (HC≡CCH₂)₂O |
Molecular Weight | 94.113 g/mol |
CAS Registry Number | 6921-27-3 |
InChI Key | HRDCVMSNCBAMAM-UHFFFAOYSA-N |
SMILES Notation | C#CCOCC#C |
PubChem CID | 23349 |
Table 1. Chemical identifiers and basic properties of dipropargyl ether
Common Synonyms
The compound is referred to by several names in scientific literature and commercial contexts:
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Propargyl ether
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Dipropargyl ether
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2-Propynyl ether
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1-Propyne, 3,3'-oxybis
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Bispropargyl ether
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3-Prop-2-yn-1-yloxy prop-1-yne
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Dipropargyl oxide
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Di(2-propynyl) ether
Physical and Chemical Properties
Physical Properties
Dipropargyl ether exists as a colorless liquid under standard conditions with distinctive physical characteristics that influence its handling and applications.
Property | Value |
---|---|
Physical State | Colorless liquid |
Density | 0.914 g/cm³ |
Flash Point | 24°C (75°F) |
Boiling Point | Not explicitly stated in sources, but between 160-164°C (based on crystallization and sublimation temperature) |
Refractive Index | Approximately 1.5 (comparable to KBr substrate) |
Table 2. Physical properties of dipropargyl ether
Chemical Properties
The chemical reactivity of dipropargyl ether is largely determined by its functional groups, particularly the terminal alkyne groups which can participate in various chemical reactions.
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Contains two terminal alkyne groups that can undergo addition reactions
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Ether linkage provides stability but can be cleaved under certain conditions
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Forms crystalline phases upon cooling from liquid state
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Can participate in click chemistry reactions due to alkyne functionality
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Potentially undergoes polymerization reactions, especially when heated
Spectroscopic Properties
Infrared (IR) spectroscopy has been used extensively to characterize dipropargyl ether in different physical states. A reinvestigation of IR spectra has revealed significant information about the compound's phase behavior.
IR Spectral Characteristics
The IR spectrum of dipropargyl ether has been studied in liquid, amorphous, and crystalline forms. Recent research has discovered two distinct crystalline phases of the compound, which can be observed through their unique IR spectral patterns .
Key spectral features include:
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Characteristic C≡C stretching bands
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C-H stretching bands for terminal alkynes
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C-O-C stretching bands typical of ethers
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Distinct spectral changes observed during phase transitions between amorphous and crystalline states
Synthesis and Preparation
Williamson Ether Synthesis
The most common method for preparing dipropargyl ether employs the Williamson ether synthesis, a fundamental reaction in organic chemistry for preparing ethers from an alkoxide and an alkyl halide. This synthesis method provides a straightforward approach for obtaining dipropargyl ether with good yields.
The general reaction involves:
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Formation of a propargyl alkoxide ion (typically using a strong base)
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Reaction with propargyl halide via an SN2 mechanism
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Formation of the ether linkage with elimination of the halide
Phase Transfer Catalysis Method
An improved and commercially viable method for preparing propargyl ethers, including dipropargyl ether, utilizes phase transfer catalysis:
Component | Role |
---|---|
Propargyl halide | Electrophile (preferably propargyl chloride for safety and cost effectiveness) |
Aqueous alkaline solution | Generates alkoxide ion |
Phase transfer catalyst | Facilitates reaction between organic and aqueous phases |
Temperature | Typically 20-50°C (ambient conditions) |
Reaction time | 2-30 hours, typically 2-12 hours |
Table 3. Key components for phase transfer catalysis synthesis of propargyl ethers
Advantages of this method include:
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Milder reaction conditions (ambient temperature)
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Use of less expensive and safer propargyl chloride instead of propargyl bromide
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High yields (80-97%) with excellent purity (>95%)
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Minimal formation of undesired C-alkylated byproducts
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Environmentally friendlier conditions using aqueous solutions
Purification Methods
After synthesis, dipropargyl ether typically requires purification:
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For solid propargyl ethers: Filtration followed by washing with water and alcohol
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For liquid propargyl ethers (including dipropargyl ether): Extraction with organic solvents like methylene chloride, ethyl acetate, or ethyl ether, followed by solvent removal
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Further purification if needed through distillation, particularly using bulb-to-bulb vacuum-line distillation to remove colored impurities that form during storage
Applications and Uses
Research Applications
Dipropargyl ether has found utility in various research applications:
Proteomics Research
The compound has proven valuable for proteomics research, likely due to its ability to form covalent linkages with protein functional groups through its alkyne moieties .
Polymer Science
It serves as a precursor in specialized polymer synthesis:
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Used for preparation of polyferrocenes via polyaddition with 1,1'-bis(azidoethyl)ferrocene
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Employed in the preparation of cyclic polystyrene
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Component in creating thermally stable, fire-resistant propargyl ether networks, particularly those derived from bio-based hydroxycinnamic acids
Spectroscopic Studies
The compound has been extensively studied as a model compound for understanding phase transitions in organic materials, particularly through infrared spectroscopy. Its ability to form different crystalline phases makes it valuable for studying solid-state transitions .
Industrial Applications
In industrial settings, dipropargyl ether serves several important functions:
Synthetic Intermediates
The compound functions as a versatile building block in organic synthesis, allowing chemists to create complex molecules efficiently through selective reactions .
Pharmaceutical Development
In drug formulation, dipropargyl ether acts as an intermediate for synthesizing active pharmaceutical ingredients (APIs), particularly in the production of anti-cancer and anti-inflammatory drugs .
Materials Science
The compound contributes to the development of advanced materials:
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Used in the production of specialty polymers and resins
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Enhances thermal stability and mechanical strength of materials
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Employed in the development of coatings and adhesives, improving adhesion and durability in demanding environments
Hazard | Classification |
---|---|
Flammability | Flammable liquid and vapor (H226) |
Toxicity | Harmful if swallowed (H302) |
GHS Pictograms | Warning, Flammable liquids, Acute toxicity |
Table 4. Hazard classification of dipropargyl ether
Recent Research Findings
Spectroscopic Studies
Recent research has provided new insights into the infrared spectroscopy of dipropargyl ether in its various physical states. Key findings include:
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Discovery of two distinct crystalline phases with different IR spectral characteristics
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Improved methods for preparing crystalline forms by different cooling and warming protocols
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Reduction of baseline changes and bandshape distortions seen in previous literature spectra
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Estimation of absorption coefficients for three IR peaks in amorphous solid spectrum to facilitate cross-laboratory comparisons
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Interpretation of spectral changes observed during warming of amorphous dipropargyl ether
Material Applications
Research has expanded the application of propargyl ether compounds in material science:
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Development of fire-resistant propargyl ether networks derived from bio-based hydroxycinnamic acids
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Synthesis of propargyl ether-terminated poly(imide siloxane) (PTIS) prepolymers
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Preparation of carbon fiber reinforced composites with excellent thermal and mechanical properties
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Creation of materials with high thermal stability and residual yield at elevated temperatures
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Development of composites with impressive mechanical properties, including flexural strength, tensile strength, and interlaminar layer shear strength
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